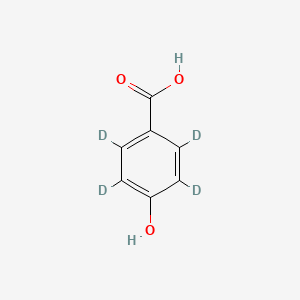

4-Hydroxybenzoic Acid-d4

Descripción general

Descripción

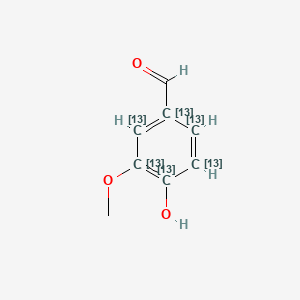

4-Hydroxybenzoic acid-d4 is the deuterium labeled 4-Hydroxybenzoic acid . It’s a phenolic derivative of benzoic acid and can inhibit most gram-positive and some gram-negative bacteria . It’s used as a building block in polymer synthesis .

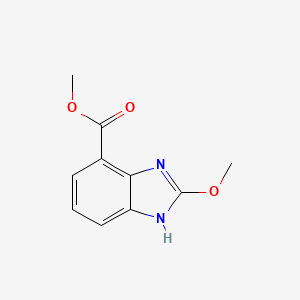

Molecular Structure Analysis

The molecular formula of this compound is C7H6O3 . The structure includes a benzene ring with a hydroxy group at the para position and a carboxylic acid group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 142.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Biosynthesis of Value-Added Bioproducts : 4-HBA is a versatile intermediate for several bioproducts with biotechnological applications in food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques and metabolic engineering approaches have enabled the biosynthesis of 4-HBA for high-value bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Polymer Synthesis : The condensation of 4-HBA can produce high molecular weight poly(4-hydroxybenzoate)s, which are useful in various polymer applications (Kricheldorf & Schwarz, 1984).

Cosmetic, Drug, and Food Preservative : Methyl 4-hydroxybenzoate, a common derivative, is used extensively in cosmetics, personal-care products, and as a food preservative. Studies have focused on its structural analysis and the impact of its derivatives (Sharfalddin et al., 2020).

Medical Applications : The ionization behavior of 4-HBA in different environments has implications for its medicinal applications, particularly in its interactions with other molecules (Notario, 2000).

Pharmaceutical Industry : Derivatives of 4-HBA, such as hydroxybenzoic acids, have biological properties including antibacterial, anticancer, and anti-inflammatory activities. These compounds are synthesized using bacteria like Escherichia coli, making them significant in pharmaceutical industries (Kim et al., 2020).

Analytical Chemistry : 4-HBA is used in analytical methods for detecting its derivatives, which are present in cosmetic and pharmaceutical products and exhibit various biological activities (Lee et al., 2017).

Environmental Applications : The degradation of 4-HBA by combined ultrasound irradiation and catalytic wet peroxide oxidation has been studied, showing potential for environmental applications in waste management (Nikolopoulos et al., 2004).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Hydroxybenzoic Acid-d4, a deuterium-labeled derivative of 4-Hydroxybenzoic Acid, primarily targets gram-positive and some gram-negative bacteria . It inhibits the growth of these bacteria, with an IC50 value of 160 μg/mL .

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth .

Biochemical Pathways

This compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites, including many commercially valuable compounds .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . This makes it a potential candidate for use in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to degrade efficiently in anaerobic soil, suggesting that it could be used for bioremediation of 4-HBA in an aqueous environment . Additionally, the compound’s action can be affected by the presence of other compounds in the environment, such as other antibiotics or substances that can interact with the compound.

Análisis Bioquímico

Biochemical Properties

4-Hydroxybenzoic Acid-d4 interacts with various enzymes, proteins, and other biomolecules. As a plant allelochemical, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . It can also powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has estrogenic activity both in vitro and in vivo, and stimulates the growth of human breast cancer cell lines . In addition, it has been shown to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit most gram-positive and some gram-negative bacteria .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been found to rescue multisystemic disease and perinatal lethality in a mouse model of mitochondrial disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is known to be a precursor in the biosynthesis of Coenzyme Q10 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it may be localized to specific compartments or organelles within the cell where it exerts its effects .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659276 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152404-47-2 | |

| Record name | 4-Hydroxy(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxybenzoic-2,3,5,6-d4 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

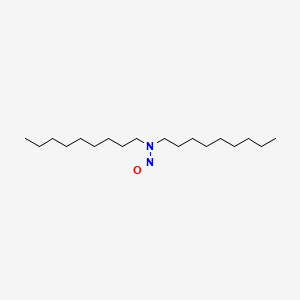

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)